molecular formula C12H22N2O3 B1462653 1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1156145-35-5

1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cat. No. B1462653
CAS RN: 1156145-35-5
M. Wt: 242.31 g/mol
InChI Key: GHEZZZDIOUUZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid”, piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • A study described a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from related carbamoyl compounds, demonstrating its utility in constructing complex heterocyclic systems through anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000).
  • Another research highlighted the synthesis of biological active alkaloids such as sedridine, allosedridine, and coniine using enantiomers of a related compound as chiral building blocks, emphasizing the compound's versatility in stereoselective synthesis (Passarella et al., 2005).
  • A novel methodology for synthesizing (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 inhibitors showcased the chemical modification of the nitrogen in the piperidine ring, leading to significant biological activity (Chonan et al., 2011).

Role in Drug Development and Biological Studies

  • The compound's derivatives have been used as intermediates in the synthesis of nociceptin antagonists, illustrating its importance in the development of new therapeutic agents (Jona et al., 2009).
  • Research on Cunninghamella as a microbiological model for the metabolism of histamine H3 receptor antagonist highlighted the biotransformation capabilities of Cunninghamella fungi, providing insights into the metabolic pathways of related compounds (Pękala et al., 2012).

properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-5-9(7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEZZZDIOUUZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.